molecular formula C30H26O10 B1220026 Afzelechin-(4alpha->8)-afzelechin CAS No. 101339-37-1

Afzelechin-(4alpha->8)-afzelechin

Cat. No.: B1220026
CAS No.: 101339-37-1
M. Wt: 546.5 g/mol
InChI Key: JESPWQGCCOLVKQ-AVFWISQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afzelechin-(4alpha->8)-afzelechin is a biflavonoid consisting of two molecules of afzelechin joined by a (4alpha->8) linkage. It has a role as a plant metabolite. It is a proanthocyanidin and a biflavonoid. It derives from an afzelechin.

Properties

CAS No.

101339-37-1

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26-,27-,28+,29+/m0/s1

InChI Key

JESPWQGCCOLVKQ-AVFWISQGSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

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